tert-Butyl 3-(2-aminoethyl)-4-methylpiperidine-1-carboxylate
Description
tert-Butyl 3-(2-aminoethyl)-4-methylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at position 1, a methyl group at position 4, and a 2-aminoethyl substituent at position 2. The Boc group enhances solubility and stability during synthetic processes, while the aminoethyl side chain provides a primary amine for further functionalization or interaction with biological targets .
Properties
Molecular Formula |
C13H26N2O2 |
|---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl 3-(2-aminoethyl)-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-10-6-8-15(9-11(10)5-7-14)12(16)17-13(2,3)4/h10-11H,5-9,14H2,1-4H3 |
InChI Key |
IGNFBEWAAACHGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1CCN)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthetic Routes
2.1.1 Starting Material and General Strategy
The synthesis typically starts from tert-butyl 4-methylpiperidine-1-carboxylate, which already contains the Boc protecting group and the methyl substituent at position 4. The key step is the introduction of the 2-aminoethyl group at position 3, often achieved by nucleophilic substitution or reductive amination involving 2-aminoethylamine.
- Solvents: Common solvents include dichloromethane (DCM) and tetrahydrofuran (THF), chosen for their ability to dissolve both reactants and maintain reaction stability.
- Temperature: Reactions are generally conducted at room temperature or slightly elevated temperatures (20–40 °C) to optimize yield while minimizing side reactions.
- Catalysts and Bases: Depending on the exact synthetic pathway, bases such as sodium hydroxide or organic bases may be used to facilitate nucleophilic substitution or to maintain alkaline conditions in ylide reactions.
2.1.3 Representative Synthetic Route
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | tert-Butyl 4-methylpiperidine-1-carboxylate + 2-aminoethylamine, DCM or THF, room temp, stirring | Nucleophilic substitution to introduce 2-aminoethyl group at position 3 | Not explicitly reported |
| 2 | Purification by silica gel chromatography | Isolation of pure tert-Butyl 3-(2-aminoethyl)-4-methylpiperidine-1-carboxylate | Variable, typically moderate to high |
Notes: The reaction proceeds via nucleophilic attack of the aminoethylamine on an activated intermediate or direct substitution if a suitable leaving group is present at the 3-position. The Boc group protects the nitrogen at position 1, preventing unwanted side reactions.
Industrial Production Methods
2.2.1 Continuous Flow Synthesis
To scale up production, continuous flow synthesis methods have been developed. These methods allow:
- Efficient heat and mass transfer
- Precise control of reaction time and temperature
- Improved safety and reproducibility
- High purity and yield of the target compound
- Scalability for large batch production
- Reduced reaction times
- Enhanced product consistency
Alternative Synthetic Approaches
2.3.1 Ylide Reaction Under Alkaline Conditions
A patented method describes the use of ylide reactions under alkaline conditions starting from tert-butyl 4-methylpiperidine-1-carboxylate derivatives to achieve stereoselective introduction of amido groups at the 3-position, which can be subsequently converted to the aminoethyl substituent. This approach addresses issues of long synthetic routes and poor stereoselectivity, achieving high enantiomeric excess (ee) values.
The following table summarizes key reaction parameters and yields from representative studies and patents related to the preparation of this compound or closely related intermediates:
The preparation of this compound is primarily achieved by nucleophilic substitution of tert-butyl 4-methylpiperidine-1-carboxylate with 2-aminoethylamine under mild conditions in solvents such as dichloromethane or tetrahydrofuran. Industrial scale synthesis benefits from continuous flow techniques, enhancing efficiency and product quality. Alternative patented methods using ylide chemistry under alkaline conditions provide improved stereoselectivity and shorter synthetic routes.
This compound’s preparation is well-documented in chemical literature and patents, with reaction conditions optimized to balance yield, purity, and stereochemical outcomes, making it a valuable intermediate in pharmaceutical and chemical research.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2-aminoethyl)-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(2-aminoethyl)-4-methylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies .
Biology
In biological research, the compound is used to study the interactions of piperidine derivatives with biological targets. It is also used in the synthesis of biologically active molecules .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical compounds .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-aminoethyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Chain Length Variations
tert-Butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate (Similarity: 0.96)
- Key Differences: The aminoethyl group is at position 4 (vs. position 3 in the target compound), and a hydroxyl group is present at the same carbon.
- The positional shift of the aminoethyl group alters steric interactions and binding site accessibility .
tert-Butyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate (QA-1215)
- Key Differences: Substitution of the 2-aminoethyl group with a shorter aminomethyl chain.
- The primary amine remains, but steric hindrance from the methyl group at position 4 may influence reactivity .
Functional Group Modifications
tert-Butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate
- Key Differences: Replacement of the amino group with a hydroxyl group.
tert-Butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate
- Key Differences : Incorporation of difluoro groups at position 3.
Structural Analogues with Aromatic or Heterocyclic Moieties
tert-Butyl 3-(4-(pyridin-2-yl)phenyl)piperazine-1-carboxylate
- Key Differences : Piperazine core with a phenylpyridyl substituent.
- Impact: The aromatic system enables π-π stacking interactions, making this compound more suitable for targeting receptors with hydrophobic pockets. The absence of a flexible aminoethyl chain reduces adaptability in binding .
Physical Properties
- Target Compound: Likely a solid (based on analogs like tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate, which is a light yellow solid) .
- Analogues: tert-Butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate: Higher polarity due to hydroxyl group, possibly lower melting point. QA-3847 (tert-Butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate): Similar solubility profile but reduced steric bulk compared to the target compound .
Biological Activity
Tert-butyl 3-(2-aminoethyl)-4-methylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 214.30 g/mol
- CAS Number : 1312810-20-0
The compound exhibits biological activity primarily through its interaction with various enzymes and receptors. It has been identified as a potential inhibitor or modulator of specific biological pathways, which may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter degradation, potentially enhancing neurotransmitter levels in the brain.
- Receptor Modulation : It can bind to receptors influencing neuronal signaling pathways, which could be beneficial in neurodegenerative conditions.
Biological Activity Overview
Research indicates that this compound has several notable biological activities:
- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress and neuroinflammation.
- Anti-Amyloidogenic Properties : It has shown potential in inhibiting amyloid-beta aggregation, a hallmark of Alzheimer's disease.
- Cytotoxicity Studies : In vitro studies demonstrate that the compound does not exhibit significant cytotoxicity at therapeutic concentrations.
Data Table: Biological Activities and Effects
Case Study 1: Neuroprotection Against Aβ Toxicity
A study investigated the effects of this compound on astrocytes exposed to amyloid-beta (Aβ) peptides. The results indicated that the compound significantly improved cell viability and reduced the production of pro-inflammatory cytokines (TNF-α and IL-6), suggesting a protective mechanism against Aβ-induced toxicity.
Case Study 2: In Vivo Efficacy
In an animal model, the compound was tested for its ability to mitigate cognitive decline induced by scopolamine. While initial results showed promise, further research is needed to evaluate its bioavailability and efficacy in the central nervous system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
